molecular formula C13H11Cl2N3O2 B3083126 4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1136834-69-9

4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B3083126
CAS No.: 1136834-69-9
M. Wt: 312.15 g/mol
InChI Key: HQUDGNCRBVPFLW-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to an imidazo[4,5-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multiple steps, starting with the formation of the dichlorophenyl group. This can be achieved through the chlorination of phenol derivatives

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : Reduction reactions can be used to modify the imidazo[4,5-c]pyridine ring structure.

  • Substitution: : The chlorine atoms on the phenyl ring can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired derivative.

Major Products Formed

  • Oxidation: : Esters, amides, and other carboxylic acid derivatives.

  • Reduction: : Reduced forms of the imidazo[4,5-c]pyridine ring.

  • Substitution: : Chlorinated or non-chlorinated derivatives of the phenyl ring.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Industry: : Use in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 4-(3,4-Dichlorophenyl)-1-tetralone: : Similar structure but different functional groups.

  • 3,4-Dichlorophenol: : A simpler compound with a similar dichlorophenyl group.

  • 3,4-Dichlorophenyl isocyanate: : Another compound with a dichlorophenyl group but different functionalization.

4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c14-7-2-1-6(3-8(7)15)11-12-9(16-5-17-12)4-10(18-11)13(19)20/h1-3,5,10-11,18H,4H2,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUDGNCRBVPFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 3
4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 5
4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 6
4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

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